molecular formula C19H14N2OS B15220401 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one CAS No. 93286-14-7

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B15220401
CAS No.: 93286-14-7
M. Wt: 318.4 g/mol
InChI Key: WGADYOUHGJPMIG-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a naphthalene ring, a phenyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of naphthylamine with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the thioxoimidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The naphthalene and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Naphthalen-1-yl)-2-phenylacrylonitrile: This compound shares the naphthalene and phenyl groups but has a different functional group, leading to distinct chemical properties.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a methoxy group, affecting its reactivity and applications.

    (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: Contains a naphthalene ring and an oxirane group, leading to different chemical behavior.

Uniqueness

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone moiety, which imparts specific reactivity and potential biological activity. This distinguishes it from other naphthalene and phenyl-containing compounds.

Properties

CAS No.

93286-14-7

Molecular Formula

C19H14N2OS

Molecular Weight

318.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H14N2OS/c22-18-13-20(15-9-2-1-3-10-15)19(23)21(18)17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2

InChI Key

WGADYOUHGJPMIG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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